molecular formula C12H7ClO2S2 B3386695 4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one CAS No. 748778-73-6

4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one

Cat. No.: B3386695
CAS No.: 748778-73-6
M. Wt: 282.8 g/mol
InChI Key: RCLLWMPOHNZNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YC-001 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including the use of protecting groups, coupling reagents, and purification methods .

Industrial Production Methods: Industrial production of YC-001 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing efficient purification techniques. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Mechanism of Action

YC-001 exerts its effects by binding to rod opsin and stabilizing its structure. It acts as an inverse agonist and non-competitive antagonist, preventing the activation of rod opsin signaling pathways. This stabilization helps protect photoreceptor cells from degeneration caused by bright light exposure .

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-4-thiophen-2-yl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2S2/c13-10-4-3-8(17-10)7-6-15-12(14)11(7)9-2-1-5-16-9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLLWMPOHNZNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748778-73-6
Record name 4-(5-chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Reactant of Route 2
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Reactant of Route 3
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Reactant of Route 4
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Reactant of Route 5
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Reactant of Route 6
Reactant of Route 6
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one

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